molecular formula C30H34N2O6 B12421435 DBCO-PEG4-alkyne

DBCO-PEG4-alkyne

Cat. No.: B12421435
M. Wt: 518.6 g/mol
InChI Key: SCJUDXLSXNVHDY-UHFFFAOYSA-N
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Description

DBCO-PEG4-alkyne, also known as dibenzocyclooctyne-polyethylene glycol-4-alkyne, is a compound widely used in the field of bio-conjugation and click chemistry. This compound is characterized by the presence of a dibenzocyclooctyne group, a polyethylene glycol spacer, and an alkyne functional group. The dibenzocyclooctyne group is known for its high reactivity and selectivity, while the polyethylene glycol spacer provides water solubility and biocompatibility. The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition reactions, making this compound a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-alkyne typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. Common techniques include column chromatography, recrystallization, and spectroscopic analysis .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG4-alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are widely used in bioconjugation, drug delivery, and imaging applications .

Mechanism of Action

The mechanism of action of DBCO-PEG4-alkyne involves its high reactivity towards azide groups. The dibenzocyclooctyne group undergoes a strain-promoted azide-alkyne cycloaddition reaction, forming a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with natural biochemical processes, making it ideal for in vivo applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]butanamide

InChI

InChI=1S/C30H34N2O6/c1-2-16-35-18-20-37-22-23-38-21-19-36-17-15-31-29(33)13-14-30(34)32-24-27-9-4-3-7-25(27)11-12-26-8-5-6-10-28(26)32/h1,3-10H,13-24H2,(H,31,33)

InChI Key

SCJUDXLSXNVHDY-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origin of Product

United States

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